(S)-Propranolol beta-D-Glucuronide Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

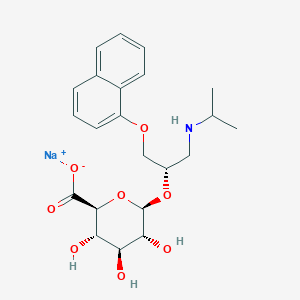

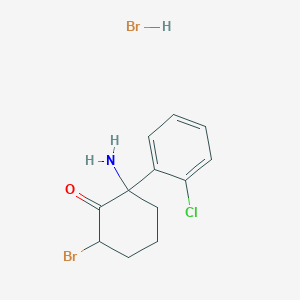

The synthesis of the glucuronides of (R)- and (S)-propranolol, including the (S)-Propranolol beta-D-Glucuronide Sodium Salt, involves multiple steps, beginning with the reaction of naphthol with epichlorohydrin, followed by treatment with sodium azide, alkylation, and then hydrolytic removal of protecting groups. This process culminates in the conversion to sodium salts, with the stereochemistry of the glycoside linkage and the absolute configuration of the aglycon portion being critical determinants (Oatis, Baker, Mccarthy, & Knapp, 1983).

Molecular Structure Analysis

The molecular structure of (S)-Propranolol beta-D-Glucuronide Sodium Salt is characterized by its glucuronide linkage and sodium salt form, which are essential for its solubility and excretion. The stereochemistry of the glycoside linkage is a crucial aspect, with NMR spectroscopy being instrumental in deducing these structural details (Oatis et al., 1983).

Chemical Reactions and Properties

The chemical properties of (S)-Propranolol beta-D-Glucuronide Sodium Salt include its formation through glucuronidation, a key phase II metabolic reaction. This process enhances the molecule's hydrophilicity, facilitating its renal excretion. The enzymatic activity responsible for this transformation exhibits stereoselectivity, favoring the (S)-enantiomer of propranolol (Wilson & Thompson, 1984).

Physical Properties Analysis

The physical properties of (S)-Propranolol beta-D-Glucuronide Sodium Salt, such as solubility, are significantly influenced by its glucuronide and sodium salt form. These modifications increase the compound's water solubility, which is critical for its biological role in drug excretion. Such properties are integral to understanding the pharmacokinetics of propranolol and its metabolites.

Chemical Properties Analysis

Chemically, (S)-Propranolol beta-D-Glucuronide Sodium Salt is more hydrophilic than its parent compound due to the glucuronide moiety. This transformation is pivotal for the drug's metabolism and clearance, illustrating the importance of conjugation reactions in drug detoxification and elimination. The stereoselectivity observed in glucuronidation processes underscores the complexity of metabolic pathways and their impact on drug disposition (Wilson & Thompson, 1984).

科学的研究の応用

Synthesis and Characterization

The scientific exploration of (S)-Propranolol beta-D-Glucuronide Sodium Salt has delved into its synthesis and chromatographic separation, laying foundational knowledge for its potential applications. Researchers synthesized and separated the diastereomeric propranolol O-beta-D-glucuronides, crucial metabolites of propranolol, through a series of chemical reactions and chromatographic techniques. This process involved the alkylation of specific intermediates, leading to the production of the desired glucuronides in their sodium salt forms. The meticulous determination of the stereochemistry of these compounds was achieved through high-resolution nuclear magnetic resonance (NMR) spectroscopy, providing insights into their molecular structures (Oatis, Baker, McCarthy, & Knapp, 1983).

Metabolic Pathways and Stereoselectivity

Investigations into the metabolic pathways of (S)-Propranolol beta-D-Glucuronide have revealed significant stereoselective glucuronidation by human UDP-Glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT1A10. These enzymes exhibit opposite stereoselectivities, with UGT1A9 favoring the glucuronidation of S-propranolol more than R-propranolol, and UGT1A10 displaying the reverse preference. Such findings underscore the complex interplay between drug metabolism and enzyme specificity, potentially influencing the disposition and therapeutic efficacy of propranolol and its metabolites (Sten, Qvisen, Uutela, Luukkanen, Kostiainen, & Finel, 2006).

Ion Channel Modulation

Recent studies have expanded the understanding of (S)-Propranolol beta-D-Glucuronide Sodium Salt's potential applications by examining its effects on ion channels. Propranolol, the parent compound, has been shown to block cardiac and neuronal voltage-gated sodium channels, NaV1.5, NaV1.1, NaV1.2, and NaV1.3. Such actions suggest that its glucuronide metabolites might also influence these ion channels, contributing to propranolol's therapeutic effects in treating cardiac arrhythmias and potentially impacting neurological functions. The research highlights the non-stereospecific nature of this blockade, with both R-(+) and S-(−) propranolol exhibiting similar affinities for these channels, indicating that the glucuronide derivatives might share this property (Wang, Mistry, Kahlig, Kearney, Xiang, & George, 2010).

特性

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-OGVLMCRDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858345 |

Source

|

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Propranolol beta-D-Glucuronide Sodium Salt | |

CAS RN |

87144-73-8 |

Source

|

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)